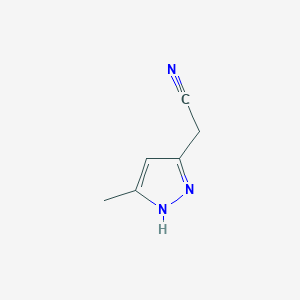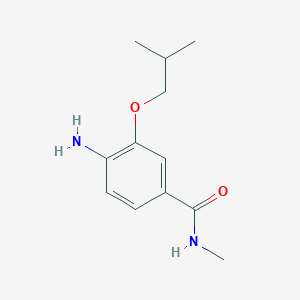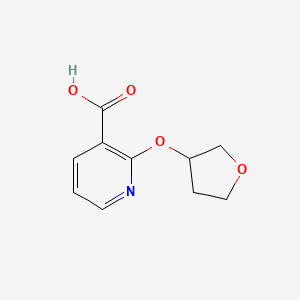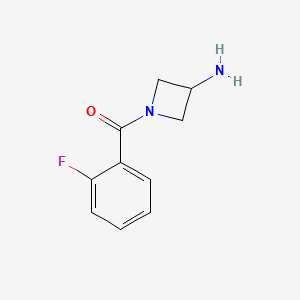
2-(3-méthyl-1H-pyrazol-5-yl)acétonitrile
Vue d'ensemble
Description
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular weight of 121.14 . It is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3 (H,8,9) . This indicates the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 121.14 .Applications De Recherche Scientifique
Développement d'herbicides
La partie pyrazole, en particulier le groupe 3-méthyl-1H-pyrazol-5-yl, a été utilisée dans la synthèse de candidats herbicides. Ces composés ont montré des résultats prometteurs en améliorant la puissance des herbicides existants comme le quinclorac. Par exemple, les dérivés synthétisés avec cette partie ont démontré d'excellents effets inhibiteurs sur l'herbe folle, suggérant un potentiel en tant qu'herbicides efficaces dans les applications agricoles .
Antagonisme du récepteur des androgènes
En recherche médicale, en particulier dans le traitement du cancer de la prostate, les dérivés du pyrazole ont été explorés comme antagonistes du récepteur des androgènes (AR). Ces composés peuvent inhiber la signalisation de l'AR, qui est souvent activée dans les cellules cancéreuses de la prostate. La conception et la synthèse de ces dérivés visent à fournir de nouvelles stratégies thérapeutiques contre le cancer de la prostate, certains montrant une activité antiproliférative plus élevée que les médicaments établis .
Agents antileishmaniens et antimalariens
Les dérivés du pyrazole ont également été étudiés pour leurs propriétés antileishmaniens et antimalariens. Les études d'amarrage moléculaire de ces composés ont révélé un bon ajustement dans les sites actifs des enzymes cibles, caractérisés par une énergie libre de liaison plus faible. Cela suggère leur potentiel en tant que composés précurseurs pour le développement de nouveaux traitements contre la leishmaniose et le paludisme .
Efficacité insecticide
La structure du pyrazole est connue pour permettre des transformations multidirectionnelles, ce qui est bénéfique dans le développement d'agrochimiques hétérocycliques. Les composés contenant du pyrazole, comme le fipronil, ont été utilisés comme insecticides, montrant des effets de contrôle sur les ravageurs résistants aux autres classes d'insecticides. L'introduction de différents substituants sur le cycle pyrazole, comme le groupe 3-méthyl-1H-pyrazol-5-yl, peut conduire à une diversité de structures avec diverses activités biologiques .
Chimie pharmaceutique
En chimie pharmaceutique, le cycle pyrazole est un échafaudage courant pour le développement de nouveaux médicaments en raison de sa polyvalence et de la possibilité d'introduire une variété de substituants. Cela a conduit à la découverte de composés à faible toxicité et à haute sélectivité pour certaines cibles biologiques, ce qui les rend appropriés pour le développement de médicaments .
Agrochimiques
Plusieurs produits agrochimiques contenant du pyrazole ont été commercialisés en raison de leur efficacité. L'adaptabilité de la structure du pyrazole permet la création de composés divers qui peuvent servir de pesticides, d'herbicides et de fongicides, contribuant au contrôle de divers ravageurs et maladies agricoles .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include 2-(3-methyl-1h-pyrazol-5-yl)acetonitrile, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives mediate apoptosis and actin stress fiber dissolution .
Biochemical Pathways
It is known that pyrazole derivatives have a significant impact on various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
It is generally understood that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
It is suggested that pyrazole derivatives have significant antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s discharge into the environment must be avoided due to potential environmental hazards .
Analyse Biochimique
Biochemical Properties
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as a ligand for certain enzymes, modulating their catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, leading to altered cellular responses. For example, it may enhance or inhibit the phosphorylation of specific proteins, thereby affecting downstream signaling cascades . Additionally, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of target genes .
Molecular Mechanism
At the molecular level, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity . Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation .
Temporal Effects in Laboratory Settings
The effects of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile can change over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, it may undergo degradation, leading to a decrease in its biological activity[6][6]. Long-term studies have shown that prolonged exposure to 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile can result in cumulative effects on cellular function, such as altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .
Propriétés
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVPXADYVCPMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294677 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
278798-06-4 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278798-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)
![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)



![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)



![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)
![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)